molecular formula C22H18N4O3S2 B1222581 N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide

Cat. No. B1222581
M. Wt: 450.5 g/mol
InChI Key: QBTGMKJIHVEGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A study by (Panchal & Patel, 2011) described the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, which is a foundational step in creating compounds like the one .

  • Chemical Properties and Derivatives

    Another study by (Safonov, Panasenko, & Knysh, 2017) focused on the synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) acetate acids salts, a related compound, and investigated its physical and chemical properties.

Biological Activities

  • Anticancer Properties

    The potential anticancer effects of similar triazole derivatives were explored in a study by (Özdemir et al., 2017). They synthesized new derivatives and evaluated their effects on human lung adenocarcinoma and rat glioma cell lines.

  • Antimicrobial Activities

    Research by (Altıntop et al., 2011) synthesized new triazole derivatives and investigated their antimicrobial activities, highlighting the potential of these compounds in combating various pathogens.

  • Anti-inflammatory and Anti-nociceptive Effects

    A study on the anti-inflammatory and anti-nociceptive properties of new substituted 1,2,4-triazoles was conducted by (Upmanyu et al., 2011). This study is relevant as it explores the therapeutic potential of triazole compounds in pain and inflammation management.

  • Antifungal and Apoptotic Effects

    The synthesis and evaluation of triazole-oxadiazoles against Candida species, focusing on their antifungal and apoptotic effects, were explored in research by (Çavușoğlu, Yurttaş, & Cantürk, 2018).

properties

Molecular Formula

C22H18N4O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18N4O3S2/c1-14-4-7-16(8-5-14)26-21(19-3-2-10-30-19)24-25-22(26)31-12-20(27)23-15-6-9-17-18(11-15)29-13-28-17/h2-11H,12-13H2,1H3,(H,23,27)

InChI Key

QBTGMKJIHVEGEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.